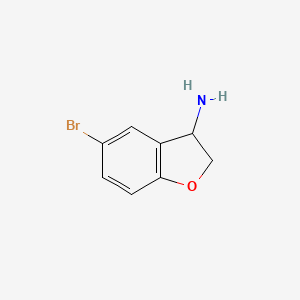
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" is a chemical structure that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and synthesis methods that can be applied to understand its properties and synthesis.
Synthesis Analysis
The synthesis of cyclopropylmethyl-containing compounds can be complex due to the reactivity of the cyclopropylmethyl cation. Paper describes an efficient synthesis of tetrahydro-1,3-oxazepines, which involves the regioselective intramolecular amination of a cyclopropylmethyl cation. This method could potentially be adapted for the synthesis of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" by modifying the starting materials and reaction conditions. Additionally, paper reports a sequential annulation reaction to construct cyclopropane-fused tetrahydroquinolines, which shares a similar structural motif to the compound of interest and could provide a synthetic pathway.
Molecular Structure Analysis
The molecular structure of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" would likely exhibit characteristics similar to those of related compounds discussed in the papers. For instance, paper discusses the tautomerism of tetrahydroquinoxaline derivatives, which could be relevant to understanding the behavior of the quinoxaline moiety in the compound of interest. The presence of a cyclopropylmethyl group could also influence the compound's conformation and reactivity.
Chemical Reactions Analysis
The reactivity of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" can be inferred from the chemical reactions described in the papers. Paper synthesizes a compound with a cyclopropylmethyl group and evaluates its biological activity, suggesting that the cyclopropylmethyl moiety can be involved in bioactive compounds. Paper describes the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which could provide insights into the reactivity of the cyclopropyl group in a complex molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" would be influenced by its molecular structure. The cyclopropyl group is known for its strain and unique bonding angles, which can affect the compound's stability and reactivity. The tetrahydroquinoxaline core may contribute to the compound's aromaticity, solubility, and potential tautomerism, as suggested by paper . The synthesis methods described in papers , , and could also provide information on the compound's stability and functional group tolerance during synthesis.
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10/h1-4,10,13H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXGFCJGLXEFMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585731 |
Source


|
| Record name | 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939760-04-0 |
Source


|
| Record name | 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)




![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)


